![molecular formula C18H16N2O3S B2914111 (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-66-9](/img/structure/B2914111.png)
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in research for potential therapeutic applications .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions involving a benzoyl group and a thiazole group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzoyl group (benzoylimino), and an acetate group attached to the thiazole ring .Chemical Reactions Analysis
Benzothiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzothiazole ring might contribute to its aromaticity and stability .Wirkmechanismus
Target of Action
Similar compounds, such as thiazolidinone derivatives, have been synthesized as antitubercular agents . These compounds have shown antimycobacterial activity against Mycobacterium tuberculosis MTB H37Ra and M. bovis BCG strains .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanogenesis .
Biochemical Pathways
Given the observed inhibitory effect on tyrosinase, it can be inferred that the compound may affect the melanogenesis pathway .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown inhibitory effects on tyrosinase without cytotoxicity in b16f10 melanoma cells . This suggests that the compound may have potential applications in the treatment of conditions related to melanogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is its potent anticancer and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, and its purity can be determined by simple analytical techniques. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy. Furthermore, the exact mechanism of action of this compound is still not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate. One of the potential applications of this compound is in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation in animal models of neurodegeneration. Furthermore, this compound may also have potential applications in the treatment of infectious diseases, such as tuberculosis and HIV, by targeting key signaling pathways involved in the host immune response. Finally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic efficacy and broaden its clinical applications.
Synthesemethoden
The synthesis of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves the condensation reaction between 2-amino-6-methylbenzothiazole and benzoyl chloride, followed by esterification with methyl acetoacetate. The reaction yields a white solid with a melting point of 171-173°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt, MAPK, and NF-κB.
In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory properties. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by blocking the activation of NF-κB and MAPK signaling pathways. This compound also reduces the expression of iNOS and COX-2, which are key enzymes involved in the inflammatory response.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-benzoylimino-6-methyl-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONZTEYFDKNDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

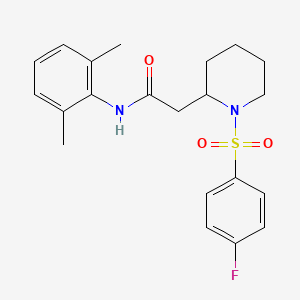
![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)
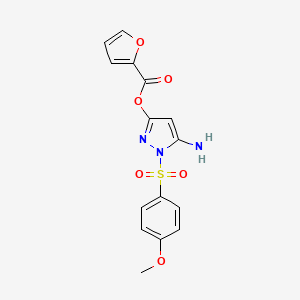
![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)
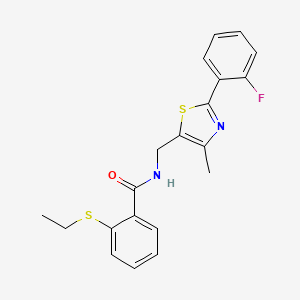
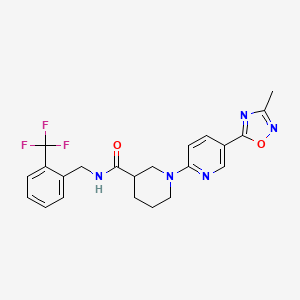
![4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate](/img/structure/B2914040.png)
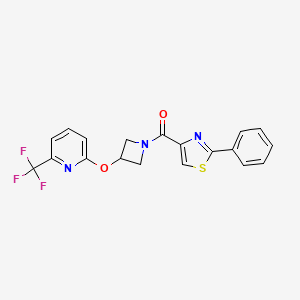

![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2914045.png)
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)
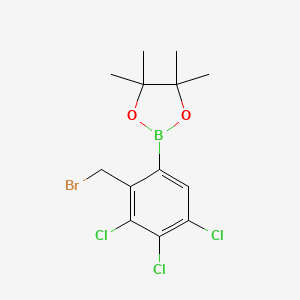
![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)
